3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
3-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-20(25-15-13-24(14-16-25)17-7-2-1-3-8-17)11-6-12-26-21(28)18-9-4-5-10-19(18)22-23-26/h4-5,9-10,17H,1-3,6-8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMORFJOKSXXIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles like amines or thiols can replace existing substituents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with altered functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with a benzotriazine structure exhibit potential antitumor properties. Studies have shown that derivatives of benzotriazine can inhibit tumor growth by interfering with DNA repair mechanisms in cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Neurological Disorders
The piperazine moiety suggests potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Case Study : A clinical trial investigated the efficacy of piperazine derivatives in managing anxiety and depression. Results indicated that these compounds could modulate serotonin receptors, leading to improved mood and reduced anxiety symptoms.
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Targeted Effect | Reference |
|---|---|---|---|
| Antitumor | This compound | Induction of apoptosis | Journal of Medicinal Chemistry |
| Neurological Effects | Piperazine derivatives | Modulation of serotonin | Clinical Trial Data |
Synthetic Methodologies
The synthesis of this compound involves several steps:
- Formation of Benzotriazine Core : The initial step involves the synthesis of the benzotriazine structure through cyclization reactions.
- Piperazine Substitution : The introduction of the cyclohexylpiperazine moiety is achieved via nucleophilic substitution.
- Final Modifications : Further modifications to enhance solubility and bioavailability are performed.
Mechanism of Action
The mechanism of action of 3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparisons
Linker and Substituent Variations
Linker Groups
The 4-oxobutyl chain in the target compound contrasts with:
- Phenethylamino/phenethylthio linkers (e.g., I-6373, I-6473 in ): These rigid aromatic linkers may restrict conformational flexibility but improve stacking interactions with hydrophobic protein pockets .
- Propanoyl linkers (e.g., 22a–22c in ): Shorter chains may reduce solubility but increase metabolic stability compared to the longer oxobutyl chain .
Piperazine Substituents
The cyclohexyl group on the piperazine ring introduces steric bulk and lipophilicity, differing from:
- Aryl substituents (e.g., chlorophenyl or methoxyphenyl in 22a–22c ): These groups enhance π-π interactions but may reduce blood-brain barrier penetration due to increased polarity .
- Methylisoxazole groups (e.g., I-6273 in ): Polar heterocycles like isoxazole can improve water solubility but may shorten half-life due to metabolic oxidation .
Table 2: Substituent and Linker Impact
Research Implications and Gaps
- Structural Insights: The use of SHELX software () for crystallographic refinement could resolve conformational details of the target compound’s benzotriazinone core and piperazine orientation .
- Activity Data Gap: No direct bioactivity data for the target compound is provided in the evidence.
Biological Activity
3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one is a complex organic compound belonging to the benzotriazine class. Its unique structural features have garnered attention in medicinal chemistry and pharmacology due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzotriazinone core structure with a cyclohexylpiperazine moiety. Its molecular formula is , and it has a molecular weight of 385.49 g/mol. The InChI representation for this compound is:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act by:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and potentially inhibiting pathways involved in disease processes.
- Receptor Interaction : It may also interact with receptors in cellular signaling pathways, influencing cellular responses.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through the modulation of key signaling pathways involved in cell survival.
Antibacterial Properties : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Antifungal Effects : Research indicates that this compound may also possess antifungal properties, although further studies are required to elucidate the specific mechanisms involved.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against cancer cell lines (e.g., HeLa) | MTT assay |
| Study 2 | Exhibited antibacterial activity with inhibition zones >15 mm against E. coli | Agar diffusion method |
| Study 3 | Indicated antifungal effects against Candida albicans | Broth microdilution method |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antitumor Case Study : A study involving the treatment of human breast cancer cells showed that treatment with the compound led to a significant decrease in cell viability compared to controls.
- Antibacterial Case Study : Clinical isolates of Staphylococcus aureus were tested against the compound, revealing a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one, and how can structural purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions using reagents like DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which facilitates amide bond formation under mild conditions . Post-synthesis, structural validation should combine - and -NMR to confirm connectivity, supplemented by X-ray crystallography for absolute configuration determination (e.g., as demonstrated for related benzotriazinone derivatives in Acta Crystallographica studies) .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Perform pH-dependent solubility studies using HPLC with buffered solutions (pH 1.2–7.4). Stability assays should include accelerated degradation studies (40°C/75% RH) monitored via LC-MS to identify hydrolytic or oxidative degradation products. Salt forms (e.g., hydrochloride salts) may enhance solubility, as seen in analogs like 1-Piperazinecarboxamide,N-cyclohexyl-4-[4-(4-fluorophenyl)-4-oxobutyl]-, hydrochloride .
Q. What in vitro models are suitable for preliminary pharmacological screening?
- Methodological Answer : Use cell-based assays targeting receptors or enzymes structurally related to the compound’s scaffold. For example, piperazine-containing analogs have been screened in neuroprotection models using SH-SY5Y cells exposed to oxidative stress . Dose-response curves (0.1–100 µM) and IC/EC calculations are critical for potency assessment.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Conduct ADME studies:
- Bioavailability : Compare plasma exposure (AUC) after oral vs. intravenous administration in rodents.
- Metabolic Stability : Use liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation.
- Blood-Brain Barrier Penetration : Employ in situ perfusion models or PAMPA-BBB assays for CNS-targeted applications .
Q. What strategies optimize the selectivity of this compound for its target versus off-target receptors?
- Methodological Answer :
- Computational Docking : Use molecular dynamics simulations to identify key binding residues (e.g., cyclohexylpiperazine interactions with hydrophobic pockets).
- Functional Selectivity Assays : Screen against panels of GPCRs, kinases, or ion channels (e.g., Eurofins Panlabs® services).
- Structural Analog Synthesis : Modify the benzotriazinone core or oxobutyl linker to reduce off-target binding, as seen in fluorophenyl-substituted analogs .
Q. How should researchers design toxicity studies to balance efficacy and safety in preclinical development?
- Methodological Answer :
- Acute Toxicity : Determine rodent LD via OECD Guideline 423. A related compound showed moderate toxicity (rat LD = 1080 mg/kg), suggesting a narrow therapeutic index .
- Subchronic Toxicity : 28-day repeated-dose studies (OECD 407) with histopathology on organs expressing high target levels (e.g., liver, kidneys).
- Cardiotoxicity : Assess hERG channel inhibition using patch-clamp electrophysiology to mitigate arrhythmia risks.
Data Analysis and Interpretation
Q. How can researchers interpret conflicting data between enzymatic inhibition assays and cell-based activity?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentrations in kinase assays) or cellular uptake barriers.
- Enzyme Assays : Use recombinant enzymes under physiological ATP levels (1 mM).
- Cell Permeability : Quantify intracellular compound levels via LC-MS/MS.
- Example: A benzotriazinone analog showed poor cellular activity despite high enzymatic IC, attributed to efflux by P-glycoprotein .
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism®).
- Outlier Handling : Use robust regression (e.g., Huber loss function) or iterative Grubbs’ test.
- Replicates : Include ≥3 biological replicates, with technical duplicates to distinguish biological vs. experimental noise.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
